molecular formula C11H15N3O3 B6628547 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid

カタログ番号 B6628547
分子量: 237.25 g/mol
InChIキー: YBMAGWPPBMFZCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid (CPAAC) is a synthetic compound that has gained attention in scientific research due to its potential use in treating various diseases. It is a prodrug of cyclopropyl-methane-sulfonanilide (CMI), which is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that play a role in pain relief, inflammation, and mood regulation. By inhibiting FAAH, CPAAC increases the levels of endocannabinoids in the body, which may have therapeutic effects.

作用機序

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are natural compounds in the body that play a role in pain relief, inflammation, and mood regulation. By inhibiting FAAH, 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid increases the levels of endocannabinoids in the body, which may have therapeutic effects.
Biochemical and Physiological Effects
3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid has been shown to increase the levels of endocannabinoids in the body, which may have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to have effects on other neurotransmitter systems, including the dopamine and serotonin systems.

実験室実験の利点と制限

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. It also has a long half-life, which allows for sustained inhibition of FAAH. However, it has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

将来の方向性

There are several future directions for research on 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid, including:
1. Clinical trials to evaluate its efficacy and safety in treating various diseases, including pain, inflammation, anxiety, and depression.
2. Development of more potent and selective FAAH inhibitors based on the structure of 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid.
3. Investigation of the effects of 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid on other neurotransmitter systems, including the dopamine and serotonin systems.
4. Development of new methods for synthesizing 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid and related compounds.
5. Study of the pharmacokinetics and pharmacodynamics of 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid in humans.
6. Investigation of the potential use of 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid in combination with other drugs for synergistic effects.
In conclusion, 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid is a synthetic compound that has potential use in treating various diseases. It works by inhibiting FAAH, which increases the levels of endocannabinoids in the body. While there is still much to learn about 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid, its potential therapeutic effects make it an exciting area of research.

合成法

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylimidazole-4-carboxylic acid, which is then reacted with cyclopropylamine to form the corresponding amide. This amide is then coupled with 3-bromopropionic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid.

科学的研究の応用

3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid has been studied for its potential use in treating various diseases, including pain, inflammation, anxiety, and depression. In preclinical studies, 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid has been shown to increase the levels of endocannabinoids in the body, which may have analgesic and anti-inflammatory effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.

特性

IUPAC Name

3-[cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-13-7-12-6-9(13)11(17)14(8-2-3-8)5-4-10(15)16/h6-8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMAGWPPBMFZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N(CCC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。